molecular formula C7H11N3O2 B13610763 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid

2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13610763
M. Wt: 169.18 g/mol
InChI Key: UAFOEWLJICDDGE-UHFFFAOYSA-N
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Description

2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid is a synthetic analog of the essential amino acid L-histidine, distinguished by a methyl group on the 4-position of its imidazole side chain . This structural modification is of significant interest in biochemical research, as the imidazole ring is a key functional group in nature, known for its aromaticity and acid-base properties near physiological pH . In native proteins, the histidine side chain often serves as a ligand in metalloproteins and is a critical component of enzyme catalytic triads and proton shuttles due to its tunable chemical properties . Researchers can utilize this methylated analog to probe the role of the histidine residue in enzymatic mechanisms, study enzyme kinetics, investigate protein structure and function, or explore its potential as a precursor for novel compounds . The addition of the methyl group may alter the compound's electronic properties, steric profile, and binding affinity compared to standard histidine, offering a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry and drug design. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-4-6(10-3-9-4)2-5(8)7(11)12/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

UAFOEWLJICDDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation and Functionalization

The imidazole moiety is typically synthesized or modified using classical methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and aldehydes to form substituted imidazoles. For 4-methyl substitution, appropriate aldehydes or methylating agents are used to introduce the methyl group at the 4-position of the imidazole ring.

Attachment to the Propanoic Acid Backbone

The linkage of the imidazole ring to the propanoic acid skeleton is commonly achieved via:

  • Conjugate addition of imidazole derivatives to α,β-unsaturated amino acid esters.
  • Ring-opening reactions of β-lactone derivatives of serine or related amino acids with imidazole or its derivatives.
  • Condensation reactions involving diethyl α-acetamido-α-(dimethylaminomethyl)malonate methiodide with sodium imidazole in liquid ammonia.

For example, the ring-opening of serine β-lactone with 1-(trimethylsilyl)imidazole or imidazole has been successfully employed to obtain 2-amino-3-(1H-imidazol-1-yl)propanoic acid derivatives, which can be further methylated to introduce the 4-methyl substituent.

Detailed Experimental Procedures and Data

Oxazolone Ring-Opening Method

A notable approach involves the synthesis of imidazolyl-substituted amino acid esters via the oxazolone ring-opening reaction. This method proceeds as follows:

  • Starting from diaminomaleonitrile derivatives, the imidazole ring is formed using triethyl orthoformate.
  • The resulting intermediate oxazolone is then subjected to ring-opening by alcohols to yield alkyl 2-(benzoylamino)-3-(4,5-dicyano-1H-imidazol-1-yl)propenoates.
  • These intermediates can be further transformed into the target amino acid derivatives.

This approach provides a versatile platform for synthesizing various imidazole-substituted amino acids and derivatives with functional groups such as methyl at the 4-position of the imidazole ring.

Table 1: Representative Yields and Physical Data of Imidazole Ester Intermediates

Compound Alcohol Used Yield (%) Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Highlights (δ, ppm)
2c Propyl 58 150-152 3250, 3110, 2970 1H NMR: aromatic and imidazole protons
2d Isobutyl 39 154-156 3250, 2950, 2230 1H NMR: characteristic imidazole signals
2e Pentyl 31 139-140 3220, 3100, 2940 1H NMR: methyl and methylene groups

Source: Adapted from ARKAT USA publication

Condensation with Sodium Imidazole

Another method involves the condensation of diethyl α-acetamido-α-(dimethylaminomethyl)malonate methiodide with sodium imidazole in liquid ammonia. This reaction yields 2-amino-3-(1H-imidazol-1-yl)propanoic acid derivatives that can be selectively methylated at the 4-position of the imidazole ring using methylating agents such as methyl iodide under controlled conditions.

Optimization and Scale-Up Considerations

Reaction Optimization

  • Design of Experiments (DOE): Systematic variation of parameters such as temperature, solvent, catalyst concentration, and reaction time is essential to optimize yield and purity.
  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict transition states and energy barriers, particularly for methylation steps on the imidazole ring.
  • Purification: Reverse-phase flash chromatography using C18 columns with acetonitrile/water gradients is effective in isolating the desired product from unreacted starting materials and side products.

Scale-Up Challenges

  • Heat Management: Cyclopropanation and methylation steps are often exothermic; jacketed reactors with precise temperature control (±5°C) are recommended.
  • Inert Atmosphere: Use of nitrogen or argon to prevent oxidation of the imidazole ring during scale-up.
  • In-line Monitoring: Process Analytical Technology (PAT) tools such as FTIR or Raman spectroscopy enable real-time monitoring of reaction progress and product formation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Oxazolone Ring-Opening Triethyl orthoformate, alcohols, reflux Versatile, moderate yields Requires intermediate purification
Condensation with Sodium Imidazole Diethyl α-acetamido-α-(dimethylaminomethyl)malonate methiodide, liquid ammonia Direct, selective methylation possible Use of liquid ammonia, handling complexity
Debus-Radziszewski Synthesis + Methylation Glyoxal, ammonia, aldehydes, methylating agents Established imidazole synthesis Multi-step, requires methylation step
Conjugate Addition to Didehydroalanine Imidazole derivatives, α,β-unsaturated esters Efficient ring attachment Control of regioselectivity needed

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .

Scientific Research Applications

2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Its structural similarity to histidine makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with various molecular targets. In biological systems, it can mimic histidine and participate in enzyme catalysis and protein binding. The imidazole ring can coordinate with metal ions, influencing enzyme activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Functional Role References
2-Amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid 4-Methylimidazole at β-carbon; propanoic acid backbone Potential metal chelation; biochemical probe (hypothetical)
2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid (AMPA) Isoxazole ring with 5-methyl and 3-hydroxy groups AMPA receptor agonist; neuroexcitatory activity
Dansylalanine Dansyl fluorophore (dimethylaminonaphthalene sulfonamide) at β-carbon Fluorescent probe for protein dynamics; environmentally sensitive
6Bpa (2-Amino-3-(2,2'-bipyridyl)propanoic acid) Bipyridyl side chain Metallopeptide design; high-affinity metal chelation (e.g., Cu²⁺, Fe²⁺)
3-(2-Amino-4-phenyl-1H-imidazol-5-yl)propanoic acid Phenyl-substituted imidazole at β-carbon Synthetic intermediate for pyrroloimidazole derivatives; antinociceptive potential (GluK1)
PyTyr (2-Amino-3-(4-hydroxy-3-pyrazolylphenyl)propanoic acid) Pyrazole-chelating side chain Electron transfer probe in proteins; Cu²⁺-binding
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene ring at β-carbon Substrate for biocatalytic transformations (e.g., ammonia elimination)

Key Analysis:

Structural Diversity and Receptor Interactions

  • The methylimidazole analog lacks the 3-hydroxy group present in AMPA (), which is critical for AMPA receptor activation. This absence likely renders it inactive at glutamate receptors but may confer distinct metal-binding or pH-responsive behavior.
  • Dansylalanine and PyTyr demonstrate how fluorophores or chelating groups at the β-carbon expand utility in protein tracking and electron transfer studies, respectively .

Bioisosteric Replacements

  • Replacing the imidazole with isoxazole (AMPA) or thiophene () alters electronic properties and biological targets. Isoxazole’s electronegativity enhances receptor affinity, while thiophene’s aromaticity supports biocatalytic reactions .

Metal Binding vs. Fluorescence

  • 6Bpa and PyTyr prioritize metal coordination through bipyridyl or pyrazole groups, whereas dansylalanine leverages fluorescence for protein studies. The methylimidazole analog may occupy an intermediate niche, balancing mild metal affinity with structural rigidity .

Pharmacological Potential 3-(2-Amino-4-phenylimidazol-5-yl)propanoic acid derivatives exhibit antinociceptive effects via GluK1 modulation (), suggesting that substituents on the imidazole ring (e.g., aryl groups) can direct activity toward ionotropic glutamate receptors. The 4-methyl group in the target compound may sterically hinder similar interactions .

Synthetic Versatility

  • The methyl ester derivative of the target compound () highlights its adaptability for prodrug development, contrasting with rigid structures like AMPA antagonists (e.g., perampanel, ), which require specific stereochemistry for receptor blockade.

Biological Activity

2-Amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid, commonly referred to as 4-methylhistidine , is a naturally occurring amino acid derivative of histidine. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 155.20 g/mol
  • IUPAC Name : 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid
  • CAS Number : 6459-59-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid. It has been tested against various bacterial strains, showing significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis0.004 - 0.015

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral activity. For instance, it has been noted for its potential efficacy against certain viral infections, although specific studies on its antiviral mechanisms remain limited .

The exact mechanism by which 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid exerts its biological effects is not fully understood. However, it is hypothesized that its structure allows for interaction with various biological targets, potentially influencing metabolic pathways related to immune response and microbial resistance.

Study on Antimicrobial Efficacy

A significant study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several amino acid derivatives, including 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid. The study found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or better than standard antibiotics .

Potential Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial activity. Research indicates that it may play a role in modulating immune responses and could be explored as a candidate for treating infections resistant to conventional antibiotics .

Q & A

Q. What are the common synthetic routes for 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid, and what analytical techniques are used to confirm its structure?

Answer: Synthesis typically involves multi-step reactions, such as condensation of imidazole precursors with amino acid derivatives. For example, Grybaitė et al. (2018) synthesized analogous thiazole-containing propanoic acids via cyclization and functionalization steps, using reagents like chloroacetaldehyde and thioureas . Characterization relies on:

  • 1H/13C NMR to confirm proton and carbon environments (e.g., imidazole ring protons at δ 7.5–8.0 ppm) .
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Elemental analysis to verify purity and stoichiometry .
    Branham et al. (2011) further validated structural assignments in related imidazole derivatives using 2D NMR (COSY, gHMBC) and DFT calculations .

Q. How is the imidazole ring conformation analyzed in this compound, and what computational tools are employed?

Answer: The imidazole ring’s geometry and electronic structure are often studied using X-ray crystallography (e.g., ORTEP-III for visualizing bond angles ) and density functional theory (DFT) . Branham et al. (2011) modeled Ru(II) complexes with L-carnosine (structurally similar) at the B3LYP/LANL2DZ level, identifying coordination sites (imidazole N1 and carboxylic O) and validating results with experimental NMR shifts .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., antimicrobial efficacy) for this compound and its analogs be resolved?

Answer: Contradictions may arise from:

  • Substituent effects : Grybaitė et al. (2018) demonstrated that arylthiazol substituents significantly alter antimicrobial activity .
  • Assay conditions : Variations in microbial strains, pH, or solvent systems (e.g., DMSO vs. aqueous buffers) can impact results.
  • Structural analogs : Compare activity trends across derivatives (e.g., halogenated vs. methyl-substituted imidazoles) to identify structure-activity relationships (SARs) .

Q. What methodological challenges arise in determining the coordination geometry of metal complexes with this compound?

Answer: Key challenges include:

  • Ambiguity in donor sites : Branham et al. (2011) used thermogravimetric analysis (TGA) and cyclic voltammetry to distinguish between tetrahedral-monomer and octahedral-dimer Ru(II) complexes. TGA data revealed hydration states, while electrochemical profiles indicated metal oxidation states .
  • Dynamic behavior in solution : Variable-temperature NMR or EPR spectroscopy can probe ligand exchange rates.

Q. How do computational methods like molecular docking predict the interaction of this compound with biological targets (e.g., enzymes)?

Answer: Docking studies (e.g., AutoDock Vina or Schrödinger Suite) model interactions by:

  • Aligning the compound’s imidazole and carboxylate groups with active-site residues (e.g., histidine or aspartate in metalloenzymes).
  • Calculating binding affinities (ΔG) and hydrogen-bonding networks.
    For example, Branham et al. (2011) correlated DFT-predicted coordination geometries with experimental RCIS (relative coordination-induced shifts) in NMR spectra .

Q. What strategies optimize the synthesis yield of this compound under green chemistry principles?

Answer:

  • Catalyst selection : Use immobilized enzymes (e.g., SwCNTNH2-PAL for stereoselective transformations) to reduce waste .
  • Solvent choice : Replace traditional solvents (e.g., DMF) with biodegradable ionic liquids or water .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption for imidazole cyclization steps .

Q. How does the chloro substituent in analogs (e.g., 3-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid) influence bioactivity compared to the parent compound?

Answer:

  • Electron-withdrawing effects : Chlorine increases imidazole ring electrophilicity, enhancing interactions with nucleophilic enzyme residues.
  • Steric effects : Larger substituents (e.g., Cl vs. CH₃) may hinder binding in narrow active sites.
    Comparative studies using molecular dynamics simulations and enzyme inhibition assays can quantify these effects .

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